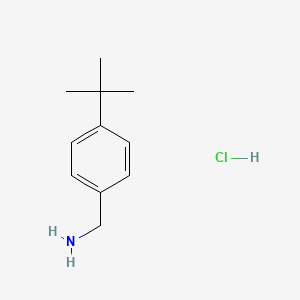

![molecular formula C12H18N2O B1286172 3-[(4-氨基哌啶-1-基)甲基]苯酚 CAS No. 946679-47-6](/img/structure/B1286172.png)

3-[(4-氨基哌啶-1-基)甲基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

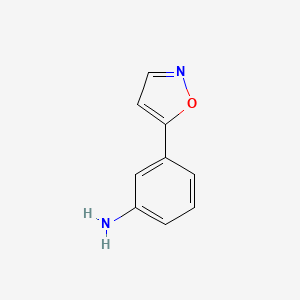

The compound "3-[(4-Aminopiperidin-1-yl)methyl]phenol" is not directly mentioned in the provided papers. However, the papers do discuss various phenol derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds. The papers focus on the synthesis of phenol derivatives that have potential applications in medicinal chemistry, such as antitumor, antimicrobial, and antidiabetic agents .

Synthesis Analysis

The synthesis of phenol derivatives is a key area of interest due to their potential therapeutic applications. For instance, the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction to yield the aminophenol derivative . Similarly, oligo-2-[(pyridine-3-yl-methylene)amino]phenol is synthesized through oxidative polycondensation using air as an oxidant . These methods could potentially be adapted for the synthesis of "3-[(4-Aminopiperidin-1-yl)methyl]phenol" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as single-crystal X-ray diffraction, FT-IR, UV–Vis, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the bonding and geometry of the molecules. For example, the crystal structures of the nitropyridin and aminopyridin derivatives are determined to have specific space groups and intermolecular hydrogen bonds that stabilize the structures .

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of phenol derivatives. The reduction of nitro groups to amino groups and the oxidative polycondensation are key reactions that are highlighted . These reactions are crucial for the formation of the desired products and their subsequent applications. The reactivity of these phenol derivatives suggests that "3-[(4-Aminopiperidin-1-yl)methyl]phenol" could also undergo similar reactions, which could be useful in further functionalization or application of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenol derivatives are characterized by their molecular weight distribution, thermal stability, and solubility . The thermal analysis indicates the stability of the compounds against thermal decomposition, which is an important factor for their practical applications. Additionally, the electrochemical properties are studied using cyclic voltammetry, providing insights into the redox behavior of the compounds . These properties are essential for understanding the behavior of "3-[(4-Aminopiperidin-1-yl)methyl]phenol" in various environments and its suitability for different applications.

科学研究应用

药物设计中的作用

哌啶类化合物,包括 4-氨基哌啶-1-基,是设计药物最重要的合成片段之一 。 它们在制药行业发挥着重要作用,其衍生物存在于二十多种药物类别中 .

哌啶衍生物的合成

化合物“3-[(4-氨基哌啶-1-基)甲基]苯酚”可作为合成各种哌啶衍生物的核心结构 。 这些衍生物已被合成用于各种药理学应用 .

抗癌应用

具有“3-[(4-氨基哌啶-1-基)甲基]苯酚”骨架的化合物作为抗癌剂已显示出令人鼓舞的结果 。 例如,该化合物的衍生物,称为“化合物 30”,已显示出对 H460、HCC827、H1975 细胞系具有有效的抗增殖活性 .

非小细胞肺癌 (NSCLC) 的治疗

化合物“3-[(4-氨基哌啶-1-基)甲基]苯酚”及其衍生物已被评估用于治疗非小细胞肺癌 (NSCLC) 。 它们在靶向自噬方面显示出潜力,自噬是癌症中经常失调的细胞过程 .

细胞周期阻滞的诱导

研究表明,“化合物 30”,一种“3-[(4-氨基哌啶-1-基)甲基]苯酚”的衍生物,可以诱导癌细胞中 G0/G1 期细胞周期阻滞 。 这会导致细胞增殖抑制,这是癌症的关键特征 .

凋亡的诱导

除了诱导细胞周期阻滞外,还发现“化合物 30”可以诱导癌细胞凋亡 。 凋亡,或程序性细胞死亡,是机体用来清除受损或不需要的细胞的机制 .

自噬的诱导

“化合物 30”已被发现可以诱导癌细胞的自噬 。 然而,用自噬抑制剂阻断自噬增强了“化合物 30”的抗癌活性,表明自噬可能在“化合物 30”诱导的癌细胞死亡中起细胞保护作用 .

联合治疗的潜力

鉴于自噬在“化合物 30”诱导的癌细胞死亡中的细胞保护作用,有可能将“化合物 30”与自噬抑制剂联合使用来治疗 NSCLC 。 这有可能增强“化合物 30”的抗癌活性,并为 NSCLC 提供新的治疗策略 .

属性

IUPAC Name |

3-[(4-aminopiperidin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(15)8-10/h1-3,8,11,15H,4-7,9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAURZPJBMDKXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589419 |

Source

|

| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946679-47-6 |

Source

|

| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)